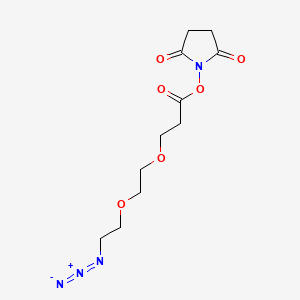
Azido-PEG8-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG8-NHS ester is a popular click chemistry reagent with an azide and an NHS ester . It is a cleavable 8 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG- and Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG8-NHS ester is C23H40N4O12 . It has a molecular weight of 564.6 g/mol .Chemical Reactions Analysis
Azido-PEG8-NHS ester contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG8-NHS ester is a popular click chemistry reagent with an azide and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Antibody-Drug Conjugates (ADCs) Synthesis
Azido-PEG8-NHS ester is used as a cleavable 8 unit PEG ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the Azido-PEG8-NHS ester linker is used to attach the drug to the antibody, which targets specific cells, such as cancer cells, and delivers the drug to those cells.
PROTACs Synthesis
Azido-PEG8-NHS ester is also a PEG- and Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This allows for the targeted destruction of specific proteins within cells.
Click Chemistry
The azide function of Azido-PEG8-NHS ester can react with alkynes in the well-known click chemistry reactions . Click chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed in a variety of solvents. This makes it a valuable tool in materials science, pharmaceuticals, and bioconjugation applications.
Cross-linking Reagent
Azido-PEG8-NHS ester is a cross-linking reagent . Cross-linking reagents are used to create covalent bonds between functional groups of proteins or other macromolecules, often to either stabilize their interactions or to determine the distance between them in the native structure.
Improving Water Solubility
The dPEG® spacer in Azido-PEG8-NHS ester is hydrophilic and non-immunogenic, which improves the water solubility of the target molecule . This can be particularly useful in drug delivery, where improving the solubility of therapeutic agents can enhance their bioavailability and effectiveness.
Reducing Immunogenicity
The dPEG® spacer in Azido-PEG8-NHS ester is non-immunogenic, which means it does not provoke an immune response . This property is beneficial in the development of therapeutic agents, as it can reduce potential side effects and improve the safety profile of the drug.
Mechanism of Action
Azido-PEG8-NHS ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJVYAMFTUKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG8-NHS ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

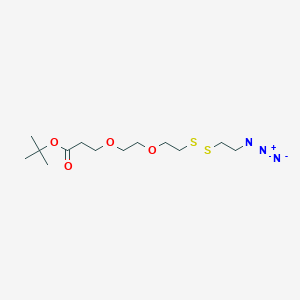
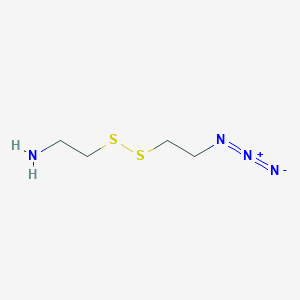


![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
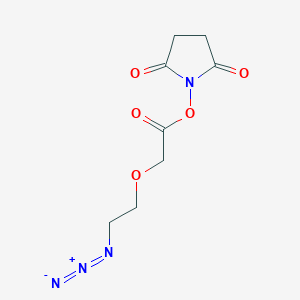
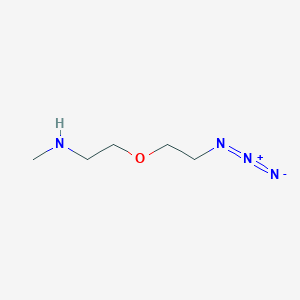
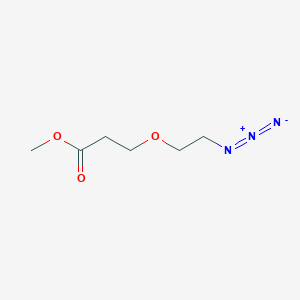
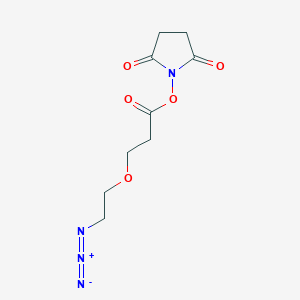

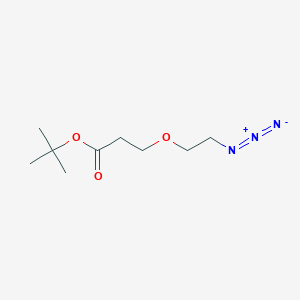

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
